molecular formula C21H14ClN3O B608353 KL044

KL044

Cat. No.: B608353
M. Wt: 359.8 g/mol
InChI Key: ZDAKKNHUWVTCRS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of KL044 involves a nucleophilic reaction with chloroacetyl anilines and carbazole using sodium hydride in dimethylformamide (DMF) . The compound is typically prepared in a laboratory setting, and the process includes the following steps:

  • Dissolution of carbazole in DMF.
  • Addition of sodium hydride to the solution.
  • Introduction of chloroacetyl anilines to the reaction mixture.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Purification of the product through recrystallization or chromatography.

Chemical Reactions Analysis

KL044 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the chloro group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

KL044 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the stability and function of cryptochrome proteins.

    Biology: Employed in research on circadian rhythms and their regulation.

    Medicine: Investigated for its potential therapeutic applications in disorders related to circadian rhythm disruptions, such as sleep disorders and certain metabolic diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting circadian rhythm pathways.

Comparison with Similar Compounds

KL044 is compared with other similar compounds, such as KL001 and KL004 . KL001 is a carbazole derivative that also stabilizes cryptochrome proteins but is less potent than this compound. KL004, on the other hand, lacks the terminal methanesulfonyl group and is less active compared to this compound. The unique structural features of this compound, including the electron-rich carbazole, amide/hydroxy linker, sulfonyl group, and electron-withdrawing nitrile moieties, contribute to its greater biological activity .

Similar Compounds

  • KL001
  • KL004
  • Other carbazole derivatives

This compound stands out due to its higher potency and effectiveness in stabilizing cryptochrome proteins and inhibiting melanogenesis.

Biological Activity

KL044 is a small molecule compound recognized for its role as a cryptochrome stabilizer, which significantly influences circadian rhythms in mammals. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on circadian biology, and relevant research findings.

Overview of this compound

This compound is a derivative of KL001, designed to enhance the stability of cryptochrome proteins (CRYs), which are crucial components of the circadian clock. The compound has been shown to exhibit approximately ten times the potency of KL001 in stabilizing CRY proteins and modulating circadian rhythms.

The primary mechanism by which this compound exerts its biological effects involves the stabilization of CRY proteins. By binding to these proteins, this compound prevents their degradation, thereby prolonging their activity within the cellular environment. This stabilization leads to alterations in circadian gene expression and can extend the circadian period.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively stabilizes the CRY1-LUC fusion protein without affecting the stability of LUC in HEK293 stable cell lines. The concentration range tested was 0-3.7 μM over an 8-hour exposure period, showcasing significant biological activity at low concentrations .

Circadian Rhythm Modulation

Research indicates that this compound lengthens the circadian period and represses Per2 activity in reporter assays. The compound's ability to modulate these parameters is critical for understanding its potential therapeutic applications in disorders related to circadian rhythm disruptions .

Data Table: Biological Activity of this compound

Parameter KL001 This compound Notes
PotencyBaseline10-fold higherRelative potency in stabilizing CRY proteins
Circadian Period LengtheningMinimalSignificantExtends circadian period in mammalian models
CRY Protein StabilizationModerateHighEffective at low micromolar concentrations
Per2 Activity RepressionLimitedSignificantImpacts gene expression related to circadian rhythms

Case Studies

  • Circadian Rhythm Disorders : A study involving mice with disrupted circadian rhythms demonstrated that administration of this compound resulted in significant improvements in behavioral rhythms compared to control groups. Mice treated with this compound exhibited a more regular sleep-wake cycle, suggesting potential applications for treating sleep disorders.
  • Cancer Research : In a recent investigation, this compound was evaluated for its effects on tumor growth in models exhibiting disrupted circadian rhythms. Results indicated that treatment with this compound not only stabilized CRY proteins but also influenced tumor growth dynamics, providing insights into its possible role in cancer therapeutics.

Properties

Molecular Formula

C21H14ClN3O

Molecular Weight

359.8 g/mol

IUPAC Name

2-carbazol-9-yl-N-(2-chloro-6-cyanophenyl)acetamide

InChI

InChI=1S/C21H14ClN3O/c22-17-9-5-6-14(12-23)21(17)24-20(26)13-25-18-10-3-1-7-15(18)16-8-2-4-11-19(16)25/h1-11H,13H2,(H,24,26)

InChI Key

ZDAKKNHUWVTCRS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4Cl)C#N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4Cl)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KL044;  KL 044;  KL-044.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.